Ethanone, 1-cyclopropyl-2-phenyl-
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Description
Synthesis Analysis
The synthesis of "Ethanone, 1-cyclopropyl-2-phenyl-" involves Lewis acid-mediated reactions, demonstrating a novel method for synthesizing derivatives through reactions with allenic ester, ethyl acetoacetate, and methyl acrylate. These processes result in moderate to high yields of various derivatives, showcasing a versatile approach to synthesizing these compounds under specific conditions (Shi, Tang, & Yang, 2008).
Molecular Structure Analysis
The molecular structure analysis of related compounds highlights the impact of cyclopropanation on the bond lengths and configurations within the molecules. Studies on derivatives show that the introduction of the cyclopropane ring can significantly affect the molecular structure without altering the bond lengths between the carbonyl or aryl groups (Shishkina et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "Ethanone, 1-cyclopropyl-2-phenyl-" derivatives includes their ability to undergo various chemical transformations. For example, competitive cationic pathways have been explored for the synthesis of 1,2-disubstituted cyclopropanes from corresponding homoallylic alcohols, highlighting the diverse reactivity patterns of these compounds (Melancon, Perl, & Taylor, 2007).
Physical Properties Analysis
The physical properties of "Ethanone, 1-cyclopropyl-2-phenyl-" and its derivatives are crucial for understanding their behavior and potential applications. Investigations into the crystal structure and phase transitions of related compounds provide insights into their stability, crystalline forms, and thermal behavior (Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of "Ethanone, 1-cyclopropyl-2-phenyl-" derivatives, are influenced by their molecular structure and synthesis methods. The palladium-catalyzed regioselective cyclopropanating allenylation of malonates with propargylic carbonates showcases the synthetic utility of these compounds in forming polysubstituted cyclopropane derivatives, further emphasizing their diverse chemical properties (Shu, Jia, & Ma, 2009).
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
Ethanone derivatives like 1-[2-(2-hydroxyalkyl)phenyl]ethanone have been introduced as new photoremovable protecting groups for carboxylic acids. This group is useful for protecting various carboxylic acids and releases the acid efficiently upon photolysis, showing great potential in synthetic chemistry applications (Atemnkeng et al., 2003).
Synthesis of Heterocyclic Compounds
Ethanone derivatives play a role in the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical industry and medicinal drug research. The synthesis of certain ethanone derivatives has shown antimicrobial activity, highlighting their significance in developing new pharmaceuticals (Wanjari, 2020).
Molecular Docking and ADMET Studies
Ethanone derivatives have been studied for their binding efficacy with proteins, particularly for their antimicrobial properties. Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of these compounds reveal their potential in drug discovery and development (SRI SATYA et al., 2022).
Synthesis of Tryptamine Derivatives
Ethanone derivatives are used in the synthesis of tryptamine derivatives, which are important in the development of pharmaceuticals. The rearrangement of cyclopropylketone arylhydrazones derived from ethanones leads to the formation of various tryptamines, demonstrating their versatility in synthetic organic chemistry (Salikov et al., 2017).
Ultrasonic Studies in Chemical Mixtures
Ultrasonic studies of binary mixtures involving ethanone derivatives provide insights into the nature of binary interactions in these mixtures. Such studies are valuable in understanding the properties of chemical compounds in different states and conditions (Tangeda and Nallani, 2005).
Mechanism of Formation in Chemical Reactions
Research on the heating of certain ethanone derivatives in specific conditions has led to the discovery of new chemical compounds, providing insights into the mechanisms of formation and reaction pathways in organic chemistry (Akimova et al., 2004).
properties
IUPAC Name |
1-cyclopropyl-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJHESCHPMWEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338533 |
Source
|
Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-cyclopropyl-2-phenyl- | |
CAS RN |
14113-94-1 |
Source
|
Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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